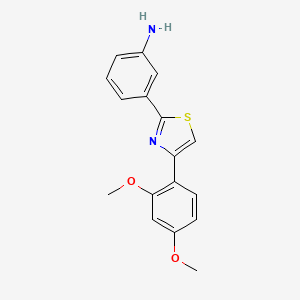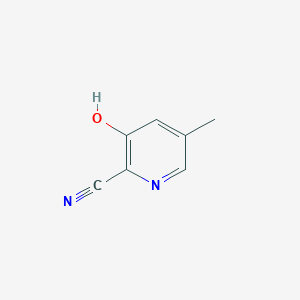
3-Hydroxy-5-methylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylpicolinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of picolinonitrile, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Hydroxy-5-methylpicolinonitril kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von 4-Propargylaminoisoxazolen, gefolgt von der Spaltung der N-O-Bindung. Diese Methode nutzt die Gold(I)-katalysierte Cyclisierung unter milden Reaktionsbedingungen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 3-Hydroxy-5-methylpicolinonitril sind in der Literatur nicht gut dokumentiert. Die Synthesemethoden, die in Laborsituationen verwendet werden, können für industrielle Anwendungen skaliert werden, vorausgesetzt, die Reaktionsbedingungen werden für die großtechnische Produktion optimiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Hydroxy-5-methylpicolinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um primäre Amine zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators werden häufig verwendet.
Substitution: Nucleophile wie Halogenide (Cl-, Br-) und Alkoxide (RO-) werden in Substitutionsreaktionen verwendet.
Wichtige gebildete Produkte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Picolinonitril-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylpicolinonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Für seinen potenziellen Einsatz in der Medikamentenentwicklung erforscht, da er mit biologischen Zielmolekülen interagieren kann.
Industrie: Wird bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-5-methylpicolinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyl- und Nitrilgruppen spielen eine entscheidende Rolle für seine Reaktivität und Fähigkeit, Wasserstoffbrückenbindungen mit biologischen Molekülen zu bilden. Diese Verbindung kann bestimmte Enzyme und Rezeptoren hemmen oder aktivieren und so zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hydroxy-4-methylpicolinonitril
- 3-Hydroxy-4-phenylpicolinonitril
- 3-Hydroxy-4-(4-methoxyphenyl)picolinonitril
Einzigartigkeit
3-Hydroxy-5-methylpicolinonitril ist einzigartig durch die spezifische Positionierung der Hydroxyl- und Methylgruppen am Pyridinring. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie für spezifische Anwendungen in der organischen Synthese und der medizinischen Chemie wertvoll macht .
Eigenschaften
CAS-Nummer |
672957-94-7 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
3-hydroxy-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3 |
InChI-Schlüssel |
ITVYOPFNHLVHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



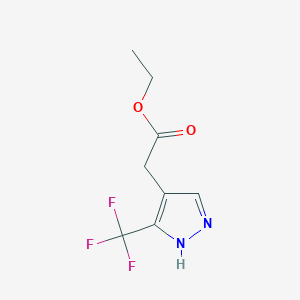
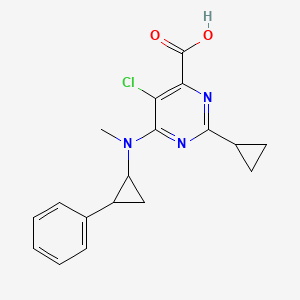

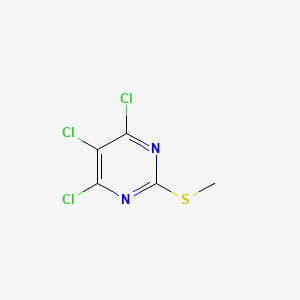
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

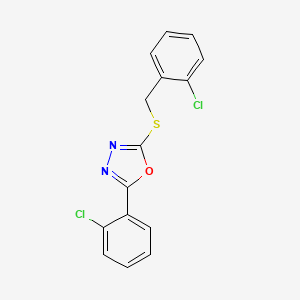
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
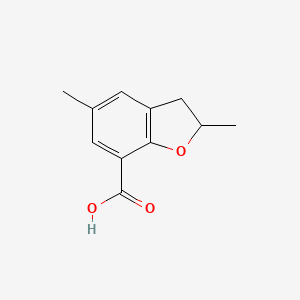
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
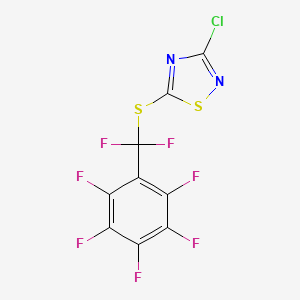
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
